![molecular formula C27H29Br4N7O7 B1235540 (5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1235540.png)

(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

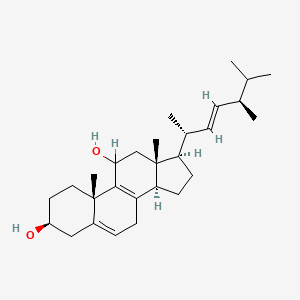

(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide is a small bioactive compound derived from the marine sponge Psammaplysilla purea. It is known for its ability to modulate various types of adenosine triphosphatase activity in myosin from skeletal muscle, cardiac muscle, and smooth muscle . This compound has been shown to affect the function and structure of myosins in a variety of ways, making it a compound of significant interest in biochemical and physiological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide can be synthesized through a series of chemical reactions. The total synthesis involves the use of modular amide coupling reactions to create purealin and its analogues . The synthetic route typically includes steps such as protection and deprotection of functional groups, coupling reactions, and purification processes.

Industrial Production Methods: Industrial production of purealin involves extracting the compound from the sea sponge Psammaplysilla purea. The extraction process includes the following steps :

- The sea sponge is extracted with methanol.

- The methanolic extract is fractionated by partitioning between ethyl acetate and water.

- The ethyl acetate-soluble portion is chromatographed on silica gel, anion-exchange, and Sephadex columns to isolate purealin.

Analyse Chemischer Reaktionen

Types of Reactions: (5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in purealin, leading to the formation of reduced analogues.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various analogues of purealin with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide has a wide range of scientific research applications, including:

Medicine: this compound and its analogues have shown potential as antiproliferative agents against various cancer cell lines. They inhibit the adenosine triphosphatase activity of cytoplasmic dynein, making them useful in cancer research.

Industry: this compound is used in the development of bioactive compounds for pharmaceutical applications.

Wirkmechanismus

(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide exerts its effects by directly affecting the myosin heads, leading to the activation of the superprecipitation of myosin B (natural actomyosin) from rabbit skeletal muscle . It modulates the adenosine triphosphatase activity of myosin by binding to specific sites on the myosin molecule, altering its conformation and function . This modulation affects the interaction between actin and myosin, which is crucial for muscle contraction .

Vergleich Mit ähnlichen Verbindungen

(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide is unique in its ability to activate myosin adenosine triphosphatase and enhance the superprecipitation of actomyosin . Similar compounds include:

Tetrodotoxin: A marine natural product that affects sodium channels.

Saxitoxin: Another marine toxin that targets sodium channels.

Maitotoxin: A potent marine toxin that affects calcium channels.

These compounds, like purealin, are valuable tools for physiological and biochemical studies due to their specific actions on cellular components.

Eigenschaften

Molekularformel |

C27H29Br4N7O7 |

|---|---|

Molekulargewicht |

883.2 g/mol |

IUPAC-Name |

(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C27H29Br4N7O7/c1-43-22-17(30)10-27(23(39)20(22)31)11-19(38-45-27)25(41)33-4-2-6-44-21-15(28)7-13(8-16(21)29)9-18(37-42)24(40)34-5-3-14-12-35-26(32)36-14/h7-8,10,12,23,39,42H,2-6,9,11H2,1H3,(H,33,41)(H,34,40)(H3,32,35,36)/b37-18-/t23-,27+/m1/s1 |

InChI-Schlüssel |

FFJLRVBPVWKFTA-BAPZPQAKSA-N |

Isomerische SMILES |

COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)C/C(=N/O)/C(=O)NCCC4=CN=C(N4)N)Br)C=C1Br)O)Br |

Kanonische SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)CC(=NO)C(=O)NCCC4=CN=C(N4)N)Br)C=C1Br)O)Br |

Synonyme |

purealin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-(2-furyl)-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B1235457.png)

![1-methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B1235463.png)

![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)

![rel-(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylicacid](/img/structure/B1235467.png)

![methyl (Z)-7-[(1R,2R,3R,5S)-2-(5-cyclohexyl-3-hydroxypentyl)-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1235475.png)